molecular formula C18H16BrNO3 B2694241 [(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate CAS No. 303151-51-1

[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate

Cat. No.: B2694241
CAS No.: 303151-51-1
M. Wt: 374.234
InChI Key: QXPMACODNRVGRF-VAWYXSNFSA-N
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Description

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form 4-bromo-3-oxoprop-1-en-1-ylbenzene.

    Amidation: The enone intermediate is then reacted with methylamine to form the corresponding amide.

    Esterification: Finally, the amide is esterified with 4-methylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the enone group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound is investigated for its potential use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate
  • (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate
  • (1E)-3-(4-iodophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate

Uniqueness

(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino 4-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-13-3-5-15(6-4-13)18(22)23-20(2)12-11-17(21)14-7-9-16(19)10-8-14/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPMACODNRVGRF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON(C)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)ON(C)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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